(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide
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Overview
Description
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18FNO2.BrH. It is known for its applications in various fields of scientific research, including medicinal chemistry, drug development, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide typically involves the reaction of 2,3-dimethoxybenzylamine with 4-fluorobenzyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: Used in the development of new pharmaceutical compounds.
Drug Development: Acts as an intermediate in the synthesis of potential drug candidates.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxybenzyl)(2-fluorobenzyl)amine hydrobromide
- (2,3-Dimethoxybenzyl)(4-chlorobenzyl)amine hydrobromide
- (2,3-Dimethoxybenzyl)(4-bromobenzyl)amine hydrobromide
Uniqueness
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is unique due to the presence of both methoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLQYZRDPEZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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